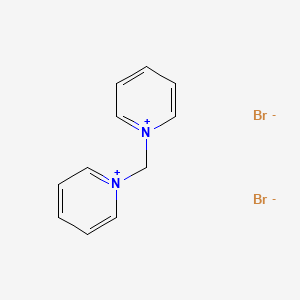
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate is a quaternary ammonium salt derived from pyridine. This compound is known for its unique structure, which includes a pyridinium core substituted with dimethyl and oxo groups. It is often used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate typically involves the reaction of 2,6-dimethyl-4-oxo-1(4H)-pyridine with methyl iodide to form the corresponding quaternary ammonium salt. This intermediate is then treated with tetrafluoroboric acid to yield the final product. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Synthetic Route:
Starting Material: 2,6-Dimethyl-4-oxo-1(4H)-pyridine
Reagent: Methyl iodide
Intermediate: 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium iodide
Reagent: Tetrafluoroboric acid
Final Product: this compound
Analyse Des Réactions Chimiques
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium nitrogen acts as an electrophile.
Reduction Reactions: It can be reduced to form 1,4-dihydro intermediates, which are useful in the synthesis of 4-substituted pyridines.
Addition Reactions: The compound can react with Grignard reagents to form 4-alkyl and 4-aryl pyridines.
Common Reagents and Conditions:
Grignard Reagents: Used for the formation of 4-substituted pyridines.
Organolithium Compounds: Can also be used for similar transformations.
Sodium Iodide and Trialkyl Phosphites: Used in the synthesis of dialkyl pyridin-4-yl-phosphonates.
Major Products:
- 4-Substituted pyridines
- Dialkyl pyridin-4-yl-phosphonates
Applications De Recherche Scientifique
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of 4-substituted pyridines and other heterocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the preparation of single-ion conducting polymer electrolytes for advanced lithium metal batteries.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate involves its ability to act as an electrophile in various chemical reactions. The pyridinium nitrogen can undergo nucleophilic attack, leading to the formation of 1,4-dihydro intermediates. These intermediates can then be further transformed into various substituted pyridines and other derivatives.
Comparaison Avec Des Composés Similaires
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate is unique due to its specific substitution pattern and reactivity. Similar compounds include:
N-(2,6-Dimethyl-4-oxopyridin-1-yl)pyridinium salts: Used for the synthesis of 4-substituted pyridines.
4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives: Studied for their antiviral activity.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Propriétés
IUPAC Name |
2,6-dimethyl-1-(2-methylpyridin-1-ium-1-yl)pyridin-4-one;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N2O.BF4/c1-10-6-4-5-7-14(10)15-11(2)8-13(16)9-12(15)3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDHRVFSJQOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=CC=[N+]1N2C(=CC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-](/img/structure/B7777812.png)


![1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7777843.png)

![1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7777864.png)
![6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine](/img/structure/B7777878.png)

![5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride](/img/structure/B7777883.png)


![1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide](/img/structure/B7777899.png)
